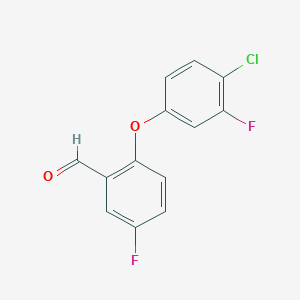

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde

Description

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzaldehyde, characterized by the presence of chloro and fluoro substituents on the phenoxy and benzaldehyde rings

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-11-3-2-10(6-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMIPDUWHZNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde typically involves the reaction of 4-chloro-3-fluorophenol with 5-fluorosalicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzoic acid.

Reduction: 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde has been investigated for its potential therapeutic applications, particularly in treating diseases associated with endothelial dysfunction and lipid oxidation. It has shown promise in:

- Neurodegenerative Diseases: The compound is being researched for its effects on Alzheimer's disease and vascular dementia by inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2) activity, which is linked to neurodegeneration and inflammation .

- Metabolic Disorders: It may also play a role in managing conditions such as type II diabetes, metabolic syndrome, and dyslipidemia by modulating lipid metabolism .

Case Study:

In a study evaluating compounds for their impact on neurodegenerative diseases, derivatives of this compound were tested for their ability to reduce beta-amyloid accumulation in neuronal cells, demonstrating significant neuroprotective effects .

Biochemical Pathways:

Research indicates that similar compounds can interact with various biochemical pathways, affecting cellular processes such as apoptosis and inflammation. The compound's structure suggests potential interactions with receptors involved in these pathways.

Case Study:

A recent investigation assessed the cytotoxic effects of several fluorinated compounds on cancer cell lines, including those derived from this compound. Results indicated that the compound exhibited selective cytotoxicity against specific cancer types, warranting further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chloro-3-fluorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of an aldehyde group.

2-(3-Chloro-4-fluorophenoxy)acetic acid: Similar structure but with different positions of the chloro and fluoro substituents.

Uniqueness

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-(4-Chloro-3-fluorophenoxy)-5-fluorobenzaldehyde, identified by its CAS number 1548126-43-7, is a compound of interest due to its potential biological activities. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and specific case studies.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Indole derivatives have been reported to exhibit a range of biological effects, including:

- Antiviral Activity : Compounds in this class may inhibit viral replication.

- Anticancer Properties : They have shown potential in reducing tumor cell viability.

- Antimicrobial Effects : Exhibiting activity against various pathogens including bacteria and fungi.

- Anti-inflammatory Effects : Modulating inflammatory pathways.

Pharmacokinetics

The molecular weight of this compound is approximately 287 g/mol, which influences its bioavailability and absorption characteristics. The presence of halogen substituents (chlorine and fluorine) may enhance lipophilicity, potentially improving membrane permeability and cellular uptake.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Antimicrobial Activity

In a study assessing the antimicrobial properties of related compounds, it was found that this compound exhibited significant activity against Candida albicans and Escherichia coli, with minimal resistance observed in strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Efficacy

Research evaluating the anticancer potential of this compound revealed that it reduced cell viability in various hematological cancer cell lines. The mechanism involved the induction of apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.